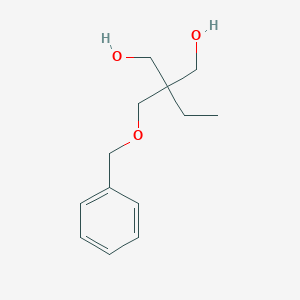
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL
Descripción general
Descripción
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is an organic compound with a complex structure that includes both hydroxyl and benzyloxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a butanol derivative with benzyl chloride under basic conditions to introduce the benzyloxymethyl group. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The benzyloxymethyl group can interact with hydrophobic regions of molecules, influencing their solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyloxy-2-methylpropan-1-ol
- 2-Benzyloxymethyl-2-methylbutan-1-ol
- 2-Benzyloxymethyl-2-hydroxybutan-1-ol
Uniqueness
2-((BENZYLOXY)METHYL)-2-ETHYLPROPANE-1,3-DIOL is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H20O3 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-ethyl-2-(phenylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C13H20O3/c1-2-13(9-14,10-15)11-16-8-12-6-4-3-5-7-12/h3-7,14-15H,2,8-11H2,1H3 |
Clave InChI |
FMEHNBNONBAREM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













